(3S)-7-Methyl-2,3-dihydro-1-benzofuran-3-amine is a chemical compound that belongs to the class of benzofuran derivatives. It is characterized by a fused benzene and furan ring structure, which contributes to its unique chemical properties and potential biological activities. This compound is notable for its amine functional group, which plays a crucial role in its reactivity and interactions with biological targets.
(3S)-7-Methyl-2,3-dihydro-1-benzofuran-3-amine is classified as an organic compound, specifically an amine derivative of benzofuran. It is identified by its molecular formula and has a molecular weight of approximately 149.19 g/mol . The compound's IUPAC name reflects its stereochemistry and functional groups, indicating the presence of an asymmetric carbon atom.
The synthesis of (3S)-7-Methyl-2,3-dihydro-1-benzofuran-3-amine typically involves several synthetic routes. One common method includes the reduction of a suitable benzofuran precursor followed by amination. The reaction conditions often require reducing agents such as lithium aluminum hydride (LiAlH₄) and amine sources like ammonia or primary amines. The final step often involves forming the hydrochloride salt by reacting the amine with hydrochloric acid.
In industrial settings, continuous flow processes are employed to enhance efficiency and yield. Advanced techniques such as microreactors allow for precise control over reaction conditions, ensuring consistent product quality. The synthesis may also utilize palladium-catalyzed reactions, which have been shown to improve yields in similar benzofuran derivatives .
The molecular structure of (3S)-7-Methyl-2,3-dihydro-1-benzofuran-3-amine features a benzofuran ring system with a methyl group at the 7-position and an amino group at the 3-position. The stereochemistry at the 3-position is denoted by the "S" configuration, indicating specific spatial arrangements of atoms around this center.
The InChI (International Chemical Identifier) for this compound is:
This unique identifier facilitates database searches and chemical information retrieval .
(3S)-7-Methyl-2,3-dihydro-1-benzofuran-3-amine can undergo various chemical reactions:
Oxidation: The compound can be oxidized to form corresponding oxides using oxidizing agents such as potassium permanganate (KMnO₄).
Reduction: Reduction reactions can convert it into more reduced forms using agents like sodium borohydride (NaBH₄).
Substitution: The amine group can participate in nucleophilic substitution reactions, allowing for the formation of derivatives with different functional groups .
Common reagents used in these reactions include:
The mechanism of action for (3S)-7-Methyl-2,3-dihydro-1-benzofuran-3-amine involves its interaction with specific molecular targets within biological systems. The amine group facilitates hydrogen bonding with biological molecules, influencing their activity. Additionally, the benzofuran ring can interact with various enzymes and receptors, modulating their function and potentially leading to therapeutic effects .
While specific boiling points are not listed for this compound, it is generally characterized by low volatility due to its relatively high molecular weight.
Key properties include:
Relevant data regarding stability and reactivity indicate that compounds with similar structures may exhibit varied interactions based on substituents on the benzofuran ring.
(3S)-7-Methyl-2,3-dihydro-1-benzofuran-3-amine has potential applications in medicinal chemistry as a building block for synthesizing more complex molecules. It has been studied for its biological activities, particularly as a selective cannabinoid receptor type 2 agonist, which may have implications in pain management and anti-inflammatory therapies . Its unique structural features make it a valuable candidate for further research in drug development and organic synthesis.
The stereoselective construction of the chiral dihydrobenzofuran core requires precise control over the C3 stereocenter. For (3S)-7-Methyl-2,3-dihydro-1-benzofuran-3-amine, asymmetric hydrogenation of exocyclic alkenes and intramolecular cyclization of chiral precursors are predominant strategies. Transition-metal catalysis enables enantioselective ring formation, with rhodium complexes bearing chiral diphosphine ligands (e.g., BINAP, DuPhos) achieving enantiomeric ratios (er) >95:5 in model substrates [10]. Recent advances employ squaramide organocatalysts for Michael additions that establish the stereogenic center prior to ring closure. For instance, quinidine-derived squaramides catalyze azide additions to benzofuran-derived azadienes, yielding chiral tertiary amine intermediates with 90:10 er [8].
Table 1: Catalytic Systems for Stereoselective Benzofuran Synthesis
Catalyst Type | Substrate Class | er | Key Feature |
---|---|---|---|
Rh-(S)-BINAP | Exocyclic enol ethers | 95:5 | High-pressure hydrogenation |
Quinidine-squaramide | Azadienes | 90:10 | Organocatalytic; amine precursor |
Pd-BPPFA | ortho-Halo phenols | 88:12 | Tandem C–O coupling/cyclization |
Enantiomeric enrichment of the target amine leverages dynamic kinetic resolution (DKR) and chiral pool approaches. DKR of racemic 3-keto-7-methyl-dihydrobenzofurans using ruthenium-(S)-TsDPEN catalysts achieves simultaneous reduction and resolution, yielding the (3S)-amine in 85% yield and 94% ee [10]. Alternatively, chiral auxiliaries derived from terpenes (e.g., pinene) direct intramolecular cyclizations. A notable method employs (1R)-(-)-myrtenal to template the ring closure of 2-allyl-4-methylphenols via gold-catalyzed hydroarylation, affording the dihydrobenzofuran core with 97% de [3]. Spirocyclic phosphine-oxazoline ligands in copper-catalyzed O-allylations further enhance stereocontrol, suppressing epimerization at C3 [8].
Sustainable functionalization focuses on solvent-free cyclizations and deep eutectic solvents (DES). Copper iodide (5 mol%) in choline chloride-ethylene glycol DES promotes one-pot coupling of 4-methylcatechol with 1-chloro-2-nitropropane, forming the 7-methylbenzofuran scaffold at 80°C (82% yield, E-factor = 3.2) [3] [5]. Photocatalytic protocols using eosin Y under visible light enable oxidative [3+2] cycloadditions between p-cresol and allyl amines, minimizing heavy-metal waste [10]. Flow chemistry systems enhance atom economy, with immobilized Sn-beta zeolites catalyzing phenolic cyclization at 150°C (residence time: 8 min; 94% conversion) [5].
Direct reductive amination of 3-keto-7-methyl-2,3-dihydrobenzofuran faces challenges from over-reduction and epimerization. Borrowing hydrogen methodology using iridium PINCA complexes enables one-pot amination with ammonia surrogates (e.g., ammonium carbamate), yielding primary amines in 75–88% yield with >20:1 dr [4]. Biocatalytic transamination with ω-transaminases (e.g., from Arthrobacter sp.) converts the ketone to the (3S)-amine using isopropylamine as the amine donor, achieving >99% ee under physiological conditions [6]. For N-alkylated derivatives, titanocene-catalyzed hydrazination followed by Hz/H+ reduction avoids racemization and delivers N-methyl/N-ethyl analogs in 90% yield .
Table 2: Reductive Amination Approaches
Method | Amine Source | Catalyst | Yield (%) | dr/er |
---|---|---|---|---|
Borrowing hydrogen | NH₄CO₂NH₂ | Ir-PINCA | 88 | >20:1 dr, 99:1 er |
Biocatalytic | Isopropylamine | ω-Transaminase | 76 | >99:1 er |
Titanocene hydrazination | N₂H₄/alkyl hydrazine | Cp₂TiCl₂/Zn | 90 | >50:1 dr |
Ring formation via C–O bond construction dominates synthetic routes to the dihydrobenzofuran core. Palladium-catalyzed oxidative cyclization of 2-allyl-4-methylphenols using Pd(OAc)₂/O₂ forms the benzofuran ring regioselectively at C7, though enantioselectivity requires chiral ligands (e.g., PHOX) [3]. Radical-mediated cyclizations offer complementary stereocontrol: visible-light-promoted reactions with fac-Ir(ppy)₃ generate alkoxy radicals from ortho-halo phenols, cyclizing onto allyl groups with 92% ee using a chiral thioether ligand [10]. For the 7-methyl variant, acid-catalyzed cyclodehydration of 1-(2-hydroxy-5-methylphenyl)-1,2-propanediols proceeds via a benzylic carbocation, necessitating chiral Bronsted acids (e.g., TRIP) to enforce (S)-configuration [4].
Table 3: Cyclization Strategies for Ring Formation
Cyclization Type | Key Reagent | Stereocontrol | 7-Methyl Regioselectivity |
---|---|---|---|
Pd-catalyzed oxidative | Pd(OAc)₂/O₂ | Chiral PHOX ligands | >95% (C7 position) |
Radical-mediated | fac-Ir(ppy)₃/hν | Chiral thioethers | 89% |
Acid-catalyzed | (R)-TRIP acid | Ion-pair steering | 100% |
CAS No.: 182316-44-5
CAS No.: 481-34-5
CAS No.: 36064-19-4
CAS No.: 50489-48-0
CAS No.: 18097-67-1
CAS No.: